2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(3-Butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidines. It's intriguing due to its multifaceted applications in various scientific domains, including medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide generally involves multi-step organic synthesis, starting from a suitable benzofuran or pyrimidine derivative. Key steps typically include:
Cyclization Reactions: : Formation of the benzofuro[3,2-d]pyrimidine core.
Acylation: : Introduction of the acetamide functionality.
Trifluoromethylation: : Incorporation of the trifluoromethyl group.
Industrial Production Methods
Large-scale synthesis would involve optimizing the reaction conditions for yield and purity, potentially incorporating:
High-throughput Screening: : To find the best catalysts and conditions.
Continuous Flow Chemistry: : To increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation and Reduction: : Modifications on the aromatic rings.
Substitution Reactions: : On the acetamide and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as KMnO4 or H2O2.
Reducing Agents: : Like LiAlH4.
Substitution Reagents: : Halides, alkylating agents.
Major Products
Major products depend on the reaction type but typically include hydroxylated, alkylated, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Material Science: : As a precursor in the synthesis of advanced materials.
Catalysis: : Serving as a catalyst or ligand in various organic transformations.
Biology and Medicine
Antimicrobial Agents:
Cancer Research: : Investigated for its activity against certain cancer cell lines.
Industry
Agriculture: : As a potential pesticide or herbicide.
Pharmaceuticals: : Basis for drug discovery and development.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific proteins or enzymes.
Pathways: : Altering biochemical pathways to exert therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Other Benzofuro[3,2-d]pyrimidines: : Such as derivatives with different substituents.
Trifluoromethyl Acetamides: : Similar compounds where the trifluoromethyl group is crucial for activity.
Uniqueness
Trifluoromethyl Group: : Provides unique physicochemical properties.
Benzofuro[3,2-d]pyrimidine Core: : Offers a distinctive scaffold for diverse biological activities.
This detailed exploration highlights the complexity and versatility of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, showcasing its importance across multiple scientific fields
Properties
CAS No. |
892277-74-6 |
---|---|
Molecular Formula |
C23H20F3N3O4 |
Molecular Weight |
459.425 |
IUPAC Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H20F3N3O4/c1-2-3-11-28-21(31)20-19(16-9-4-5-10-17(16)33-20)29(22(28)32)13-18(30)27-15-8-6-7-14(12-15)23(24,25)26/h4-10,12H,2-3,11,13H2,1H3,(H,27,30) |
InChI Key |
UAUMGWIREZQPSB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
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